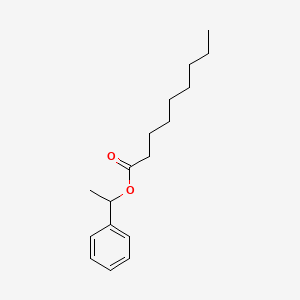
1-Phenylethyl nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylethyl nonanoate, also known as nonanoic acid, 1-phenylethyl ester, is an organic compound with the molecular formula C17H26O2. It is an ester formed from nonanoic acid and 1-phenylethanol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Méthodes De Préparation
1-Phenylethyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and 1-phenylethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Nonanoic acid+1-Phenylethanol→1-Phenylethyl nonanoate+Water
In industrial settings, this esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Analyse Des Réactions Chimiques
1-Phenylethyl nonanoate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into nonanoic acid and 1-phenylethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: Esters can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions for these reactions include acidic or basic catalysts for hydrolysis, and metal hydrides for reduction .
Applications De Recherche Scientifique
1-Phenylethyl nonanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: Esters like this compound are studied for their roles in biological systems, particularly in the context of pheromones and signaling molecules.
Medicine: Research into esters often explores their potential as prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.
Industry: This compound is used in the fragrance and flavor industries due to its pleasant odor, and it is also studied for its potential use in biodegradable plastics and other materials .
Mécanisme D'action
The mechanism of action of 1-Phenylethyl nonanoate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that break down esters into their corresponding acids and alcohols. This hydrolysis reaction is crucial for the compound’s metabolism and biological activity. The molecular targets and pathways involved in its action depend on the specific context in which it is used, such as in fragrance perception or as a prodrug .
Comparaison Avec Des Composés Similaires
1-Phenylethyl nonanoate can be compared with other esters, such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industries.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl benzoate: Used in perfumes and as a solvent.
What sets this compound apart is its unique combination of nonanoic acid and 1-phenylethanol, which gives it distinct properties and applications. Its longer carbon chain compared to simpler esters like ethyl acetate results in different physical and chemical properties, such as boiling point and solubility .
Propriétés
Numéro CAS |
3718-94-3 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
1-phenylethyl nonanoate |
InChI |
InChI=1S/C17H26O2/c1-3-4-5-6-7-11-14-17(18)19-15(2)16-12-9-8-10-13-16/h8-10,12-13,15H,3-7,11,14H2,1-2H3 |
Clé InChI |
YSGWVEZCLDVWJL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14145837.png)
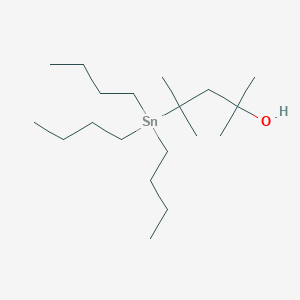
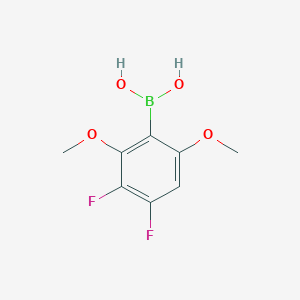


![N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14145860.png)
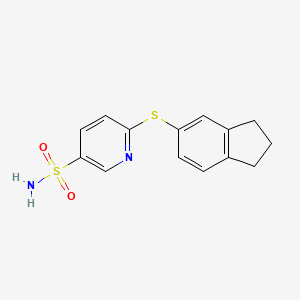
![2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B14145870.png)

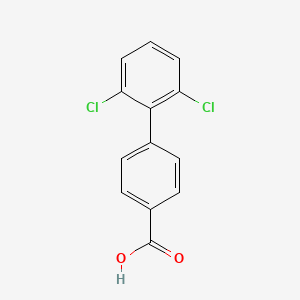
![4-{5-(acetyloxy)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-4H-chromen-2-yl}benzene-1,2-diyl diacetate](/img/structure/B14145884.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methoxy-phenyl)-hydrazono]-propan-2-one](/img/structure/B14145889.png)
![3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14145890.png)

